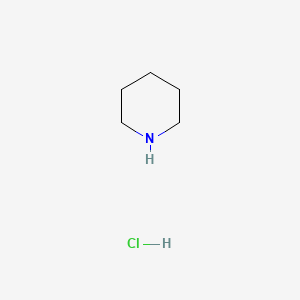

Hexahydropyridine hydrochloride

Description

Properties

CAS No. |

6091-44-7 |

|---|---|

Molecular Formula |

C5H12ClN |

Molecular Weight |

121.61 g/mol |

IUPAC Name |

piperidin-1-ium chloride |

InChI |

InChI=1S/C5H11N.ClH/c1-2-4-6-5-3-1;/h6H,1-5H2;1H |

InChI Key |

VEIWYFRREFUNRC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCC1.Cl |

Other CAS No. |

6091-44-7 |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of hexahydropyridine hydrochloride mechanism

An In-depth Technical Guide to the Synthesis of Hexahydropyridine Hydrochloride

Abstract

Hexahydropyridine, known systematically as piperidine, is a foundational saturated heterocycle in modern medicinal chemistry and the pharmaceutical industry.[1][2] Its hydrochloride salt is a common, stable form used in drug development and synthesis. This guide provides an in-depth exploration of the primary industrial synthesis of piperidine hydrochloride via the catalytic hydrogenation of pyridine. We will dissect the mechanistic underpinnings of this transformation, analyze the critical process parameters, and provide field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, offering researchers and drug development professionals a robust framework for understanding and implementing this pivotal synthesis.

Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast number of pharmaceuticals and natural products.[2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as aqueous solubility and bioavailability, while serving as a versatile scaffold for introducing diverse functionalities. The conversion of piperidine base into its hydrochloride salt enhances its stability, crystallinity, and handling properties, making it an ideal form for storage and subsequent synthetic manipulations.

The most atom-economical and direct route to piperidine is the catalytic hydrogenation of pyridine, a readily available feedstock.[2][3] This process, while conceptually simple, involves overcoming the aromatic stabilization of the pyridine ring and presents unique challenges, including the potential for catalyst poisoning.[2]

The Core Mechanism: Catalytic Hydrogenation of Pyridine

The transformation of aromatic pyridine to saturated piperidine involves the addition of three equivalents of hydrogen gas (H₂) across the ring, a reaction with a significant energy of hydrogenation (approx. 193.8 kJ/mol).[4] This process is not spontaneous and requires a potent catalytic system to proceed efficiently.

The Challenge of Aromaticity and Catalyst Interaction

The primary hurdle is the inherent stability of the pyridine ring's aromatic system. High temperatures and pressures are often necessary to provide the activation energy needed for the reaction to proceed.[2] A second critical challenge is the interaction of the nitrogen atom's lone pair of electrons with the metal catalyst. Both the pyridine starting material and the piperidine product are Lewis bases and can coordinate to the active sites of the metal catalyst, leading to inhibition or "poisoning."[2]

To mitigate this, the hydrogenation is frequently conducted in the presence of an acid. Protonation of the pyridine nitrogen to form a pyridinium salt withdraws electron density from the ring and prevents the lone pair from binding to the catalyst, thereby facilitating the reduction.[2][5]

The Hydrogenation Pathway

The reduction of pyridine on a heterogeneous catalyst surface is understood to proceed via a stepwise mechanism, consistent with the Langmuir-Hinshelwood model for surface-catalyzed reactions.[6]

-

Adsorption: Both pyridine and hydrogen molecules adsorb onto the surface of the metal catalyst.

-

Hydrogen Dissociation: The H-H bond in H₂ is cleaved, and individual hydrogen atoms bind to the catalyst surface.

-

Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed pyridine ring. This process is believed to occur through partially hydrogenated intermediates such as dihydropyridine and tetrahydropyridine.[4][6]

-

Desorption: Once fully saturated, the piperidine molecule desorbs from the catalyst surface, freeing the active site for the next cycle.

The following diagram illustrates the generalized mechanistic pathway.

Caption: Generalized mechanism for the catalytic hydrogenation of pyridine.

Catalyst Systems and Process Optimization

The choice of catalyst is paramount to achieving high yield and selectivity. Both heterogeneous and homogeneous catalysts are employed, though heterogeneous systems are favored in industrial settings for their ease of separation and recyclability.[2]

Comparative Analysis of Catalytic Systems

The performance of various catalysts depends heavily on the reaction conditions. Precious metal catalysts are highly effective, with rhodium, palladium, and platinum being common choices.

| Catalyst System | Typical Temperature (°C) | Typical Pressure (bar H₂) | Key Advantages & Insights | References |

| Palladium on Carbon (Pd/C) | 25 - 100 | 5 - 50 | Widely used and cost-effective. Performance is significantly enhanced by acidic additives (e.g., HCl, AcOH) which protonate the pyridine ring, accelerating reduction and preventing catalyst poisoning. | [2] |

| Rhodium (e.g., Rh/C, Rh₂O₃) | 20 - 60 | 1 - 10 | Highly active under mild conditions, often not requiring acidic promoters. Shows excellent functional group tolerance for the synthesis of complex substituted piperidines. | [2][5][7] |

| Platinum (e.g., PtO₂) | 20 - 80 | 3 - 100 | A robust and highly active catalyst. Can sometimes lead to over-reduction or ring-opening under harsh conditions. | |

| Molybdenum Disulfide (MoS₂) | 150 - 250 | 100 - 200 | A non-precious metal catalyst used in large-scale industrial production. Requires higher temperatures and pressures but is resistant to sulfur poisoning. | [3] |

| Nickel (e.g., Raney Ni) | 170 - 200 | 100 - 200 | A cost-effective catalyst for industrial applications, though it requires harsh conditions and may have lower selectivity compared to precious metals. |

Synthesis of this compound: A Validated Protocol

This section provides a detailed, step-by-step methodology for the synthesis of piperidine, followed by its conversion to the hydrochloride salt. This protocol is designed as a self-validating system, from reaction execution to final product isolation and purification.

Part A: Catalytic Hydrogenation of Pyridine

This protocol utilizes a standard Palladium on Carbon (Pd/C) catalyst under acidic conditions, a common and reliable laboratory-scale method.

Materials:

-

Pyridine

-

10% Palladium on Carbon (50% wet)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen Gas (H₂)

-

Nitrogen Gas (N₂)

-

High-Pressure Reactor (e.g., Parr Shaker)

Procedure:

-

Reactor Charging: To a clean, dry high-pressure reactor vessel, add pyridine (1.0 eq).

-

Catalyst and Solvent Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (0.5 - 2 mol%). Add methanol as the solvent (approx. 5-10 mL per gram of pyridine).

-

Acidification: Slowly add concentrated HCl (1.05 eq) to the stirred mixture. An exotherm may be observed as the pyridinium hydrochloride salt forms.

-

System Purge: Seal the reactor. Purge the vessel 3-5 times with nitrogen gas to remove all oxygen, followed by 3-5 purges with hydrogen gas.

-

Reaction Execution: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar). Begin stirring and heat the reaction to the target temperature (e.g., 40-60°C).

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when H₂ uptake ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the system with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. Quench the filter cake carefully with water.

Part B: Isolation and Formation of the Hydrochloride Salt

-

Solvent Removal: Concentrate the filtrate from Part A under reduced pressure to remove the methanol. The residue will contain piperidine hydrochloride, possibly with some excess HCl.

-

Crystallization: Dissolve the crude residue in a minimal amount of hot isopropanol or ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystalline piperidine hydrochloride by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold diethyl ether or pentane to remove any non-polar impurities.

-

Drying: Dry the product under vacuum to yield pure this compound as a white crystalline solid.

The following diagram outlines the complete experimental workflow.

Caption: Experimental workflow for the synthesis of piperidine hydrochloride.

Conclusion

The synthesis of this compound via the catalytic hydrogenation of pyridine is a cornerstone reaction in the synthesis of pharmaceuticals. A deep understanding of the reaction mechanism, particularly the challenges posed by pyridine's aromaticity and Lewis basicity, is crucial for process optimization. By selecting the appropriate catalyst system—often a precious metal like palladium or rhodium—and carefully controlling reaction parameters such as pressure, temperature, and acidity, researchers can achieve high yields of this vital synthetic building block. The protocols and insights provided in this guide offer a comprehensive framework for the successful and efficient execution of this synthesis in a research and development setting.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

Introduction: The Analytical Imperative for Hexahydropyridine Hydrochloride

An In-depth Technical Guide to the Spectroscopic Analysis of Hexahydropyridine Hydrochloride

Hexahydropyridine, more commonly known as piperidine, is a foundational saturated heterocycle that serves as a structural cornerstone for a vast array of pharmaceuticals, alkaloids, and specialized chemicals.[1][2] Its hydrochloride salt, this compound (or piperidine hydrochloride), is a stable, crystalline solid that is frequently used as a starting material or intermediate in drug development and organic synthesis.[2][3] The transformation from the free base to the hydrochloride salt profoundly alters its physical and chemical properties, including its spectroscopic signature.

For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of this compound are paramount for ensuring reaction success, purity, and regulatory compliance. Spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are the principal tools for achieving this. This guide provides an in-depth exploration of the spectroscopic data of this compound, moving beyond a simple presentation of data to explain the causality behind experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, NMR confirms the integrity of the six-membered ring and reveals the electronic effects of protonating the nitrogen atom.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent is the most critical decision in preparing an NMR sample of an amine salt. This compound is highly polar and soluble in water and some polar organic solvents.[2][3] Deuterated water (D₂O) is a common choice; however, it will cause the acidic N-H protons to exchange with deuterium, rendering them invisible in the ¹H NMR spectrum. To observe these protons, a polar aprotic solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is preferable. The protonation of the piperidine nitrogen to form the piperidinium ion causes a significant downfield shift for adjacent protons and carbons due to the inductive effect of the positive charge.[4]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth correctly.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Workflow for NMR Sample Preparation

Caption: Workflow for NMR sample preparation and data acquisition.

Data Presentation: Expected NMR Chemical Shifts

The protonation at the nitrogen atom breaks the molecule's perfect symmetry, leading to distinct signals for the axial and equatorial protons, although rapid chair-flipping at room temperature may average these signals. The following tables summarize the expected chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Position | Predicted Chemical Shift (δ) ppm (in D₂O) | Multiplicity | Integration | Notes |

|---|---|---|---|---|---|

| H-2, H-6 | α (alpha) to N⁺ | ~3.2 - 3.4 | Multiplet (m) | 4H | Significantly deshielded by the adjacent positively charged nitrogen. |

| H-3, H-5 | β (beta) to N⁺ | ~1.8 - 2.0 | Multiplet (m) | 4H | Less affected by the nitrogen charge compared to α-protons. |

| H-4 | γ (gamma) to N⁺ | ~1.6 - 1.8 | Multiplet (m) | 2H | Least deshielded protons on the carbon backbone. |

| N-H | On Nitrogen | Variable (DMSO-d₆) | Broad Singlet (br s) | 2H | Position is concentration and solvent dependent; exchanges in D₂O. |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbons | Position | Predicted Chemical Shift (δ) ppm (in D₂O) | Notes |

|---|---|---|---|

| C-2, C-6 | α (alpha) to N⁺ | ~45 - 47 | Downfield shift due to the inductive effect of the N⁺ atom.[5] |

| C-3, C-5 | β (beta) to N⁺ | ~23 - 25 |

| C-4 | γ (gamma) to N⁺ | ~21 - 23 | |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of specific functional groups. For this compound, the most informative region of the spectrum is where the N-H⁺ stretches appear, which is distinctly different from the N-H stretch in the free base.

Expertise & Experience: The Rationale Behind IR Sample Preparation

As a solid, this compound cannot be analyzed directly by transmission IR. It must be dispersed in an IR-transparent matrix. The two most common methods are the potassium bromide (KBr) pellet and the Nujol mull.

-

KBr Pellet Method: This technique involves finely grinding the sample with dry KBr powder and pressing it into a transparent pellet.[6] It provides a high-quality spectrum across the entire mid-IR range. The primary consideration is ensuring the KBr is completely dry, as water shows a broad absorption around 3400 cm⁻¹ and a sharp bend at 1640 cm⁻¹, which can obscure sample peaks.

-

Nujol Mull: In this method, the solid is ground with a few drops of Nujol (a mineral oil) to create a paste, which is then spread between two salt plates.[7] This is a faster method but has the disadvantage that the Nujol itself has C-H stretching and bending absorptions (~2920, 2850, 1460, 1375 cm⁻¹) which will obscure parts of the spectrum.

For a comprehensive, interference-free spectrum, the KBr pellet method is superior.

Experimental Protocol: KBr Pellet Method for FTIR Analysis

-

Preparation: Gently grind ~1-2 mg of this compound with ~100-150 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle until a fine, homogenous powder is formed.

-

Pellet Formation: Transfer a portion of the mixture to a pellet-pressing die.

-

Pressing: Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument software will automatically ratio the sample to the background to produce the final absorbance or transmittance spectrum.

Workflow for KBr Pellet Preparation

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of this compound is dominated by absorptions from the ammonium (N-H⁺) group and the alkyl (C-H) portions of the ring.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| ~2700 - 3100 | N-H⁺ Stretch | Strong, Broad | This very broad and complex absorption is the hallmark of an amine salt.[8][9] |

| ~2850 - 3000 | C-H Stretch | Medium-Strong | Aliphatic C-H stretching from the CH₂ groups of the ring. |

| ~1570 - 1610 | N-H⁺ Bend | Medium | Asymmetric bending of the secondary ammonium group. |

| ~1440 - 1470 | C-H Bend (Scissoring) | Medium | Bending vibration of the CH₂ groups in the ring. |

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The choice of ionization method is crucial for analyzing a pre-charged, non-volatile salt like this compound.

Expertise & Experience: Selecting the Right Ionization Technique

-

Hard Ionization (e.g., Electron Impact - EI): EI involves bombarding the sample with high-energy electrons.[10] This technique requires the sample to be volatile and thermally stable. It is unsuitable for this compound, which would decompose upon heating before it could vaporize. EI would be appropriate for the free base, piperidine.[11][12]

-

Soft Ionization (e.g., Electrospray Ionization - ESI): ESI is an ideal technique for polar, non-volatile, and pre-charged molecules.[10][13] The sample is dissolved in a polar solvent and sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge is transferred to the analyte, which is already an ion in solution (the piperidinium cation). This method gently transfers the ion from the solution phase to the gas phase for analysis with minimal fragmentation.[14]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Infusion: The solution is infused directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: The analysis is performed in positive ion mode, as the analyte is a cation. The ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized to maximize the signal of the ion of interest.

-

Mass Analysis: The mass analyzer scans a relevant m/z range (e.g., 50-200 amu) to detect the piperidinium cation.

Workflow for ESI-Mass Spectrometry

Caption: Conceptual workflow for Electrospray Ionization Mass Spectrometry.

Data Presentation: Expected Mass Spectrum

The mass spectrum will show the mass-to-charge ratio (m/z) of the cationic portion of the salt. The chloride counter-ion is not observed in positive mode ESI-MS.

Table 4: Expected Ions in the ESI-MS of this compound

| Ion | Formula | Calculated m/z | Notes |

|---|

| Piperidinium Cation | [C₅H₁₂N]⁺ | 86.1121 | This is the protonated molecule [M+H]⁺ of the free base (piperidine, MW = 85.15 g/mol ). It will be the base peak in the spectrum. |

Integrated Analysis: A Triad of Corroborating Evidence

No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build an unassailable structural confirmation.

The diagram below illustrates how these three core techniques provide complementary information, leading to the definitive identification of this compound.

Caption: Integrated approach for structural confirmation.

By combining the precise carbon-hydrogen mapping from NMR, the functional group identification from IR, and the molecular weight verification from MS, a researcher can confidently confirm the identity, structure, and integrity of this compound, meeting the rigorous standards of modern chemical and pharmaceutical development.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine [drugfuture.com]

- 4. benchchem.com [benchchem.com]

- 5. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 6. How Do You Prepare Samples For Ftir Analysis? A Step-By-Step Guide To Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 7. scribd.com [scribd.com]

- 8. Piperidine hydrochloride [webbook.nist.gov]

- 9. Piperidine hydrochloride(6091-44-7) IR Spectrum [chemicalbook.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Piperidine [webbook.nist.gov]

- 12. Piperidine [webbook.nist.gov]

- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 14. as.uky.edu [as.uky.edu]

An In-depth Technical Guide to the Solubility of Hexahydropyridine Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of hexahydropyridine hydrochloride, more commonly known as piperidine hydrochloride, in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers a qualitative and partially quantitative solubility profile, and provides a detailed experimental protocol for precise solubility determination.

Introduction: The Significance of Piperidine Hydrochloride in Research and Development

Piperidine hydrochloride (C₅H₁₁N·HCl) is the hydrochloride salt of the heterocyclic amine piperidine. It serves as a crucial building block and reagent in the synthesis of a multitude of pharmaceutical compounds and specialty chemicals. Its utility in these synthetic processes is profoundly influenced by its solubility in different reaction media. A thorough understanding of its solubility characteristics is therefore paramount for process optimization, reaction kinetics control, and product purification.

This guide aims to equip the scientific community with the necessary knowledge to effectively utilize piperidine hydrochloride in various solvent systems. We will explore the physicochemical principles governing its dissolution and provide practical methodologies for its quantitative assessment.

Theoretical Framework: Understanding the Solubility of an Amine Salt

The solubility of piperidine hydrochloride, an ionic compound, in organic solvents is governed by the principle of "like dissolves like." The dissolution process involves the disruption of the crystal lattice of the salt and the subsequent solvation of the resulting piperidinium (C₅H₁₁NH⁺) and chloride (Cl⁻) ions by the solvent molecules. The interplay of several factors dictates the extent to which this occurs.

Key Physicochemical Drivers of Solubility:

-

Solvent Polarity: As an ionic salt, piperidine hydrochloride exhibits a strong dipole moment. It is most readily dissolved in polar solvents that can effectively solvate the charged ions. Polar protic solvents, such as alcohols, are particularly effective as they can form hydrogen bonds with both the piperidinium cation and the chloride anion.

-

Dielectric Constant: Solvents with a high dielectric constant are better able to insulate the separated ions from each other, thereby reducing the electrostatic forces that would otherwise favor the crystalline state.

-

Lattice Energy: The strength of the ionic bonds within the piperidine hydrochloride crystal lattice must be overcome by the energy released during the solvation of the ions. A high lattice energy can significantly hinder solubility, even in polar solvents.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature. This is because the added thermal energy helps to overcome the lattice energy of the solid. However, the exact temperature dependence is specific to the solute-solvent system.

The interplay of these factors explains why piperidine hydrochloride is highly soluble in polar protic solvents like water and alcohols, but sparingly soluble or insoluble in non-polar aprotic solvents such as hexane and toluene.

Solubility Profile of Piperidine Hydrochloride

Table 1: Solubility of Piperidine Hydrochloride in Various Solvents

| Solvent Category | Solvent | Formula | Polarity | Solubility |

| Polar Protic | Water | H₂O | Very High | >1500 g/L (at 20°C)[1][2][3][4] |

| Methanol | CH₃OH | High | Soluble | |

| Ethanol | C₂H₅OH | High | Freely Soluble[5] | |

| Polar Aprotic | Acetone | C₃H₆O | Medium | Soluble[6] |

| Acetonitrile | C₂H₃N | Medium | Slightly Soluble | |

| Weakly Polar | Dichloromethane | CH₂Cl₂ | Low | Slightly Soluble |

| Chloroform | CHCl₃ | Low | Slightly Soluble[6] | |

| Ethyl Acetate | C₄H₈O₂ | Low | Sparingly Soluble | |

| Diethyl Ether | (C₂H₅)₂O | Low | Insoluble | |

| Non-Polar | Toluene | C₇H₈ | Very Low | Insoluble |

| Hexane | C₆H₁₄ | Very Low | Insoluble[7] |

Note: "Soluble," "Slightly Soluble," "Sparingly Soluble," and "Insoluble" are qualitative terms. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Determination of Solubility: A Self-Validating Protocol

To address the need for precise quantitative data, this section provides a detailed, step-by-step protocol for determining the equilibrium solubility of piperidine hydrochloride in an organic solvent of interest. The "shake-flask" method is a widely accepted and reliable technique for this purpose.

Principle

An excess amount of the solid solute (piperidine hydrochloride) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Materials and Equipment

-

Piperidine hydrochloride (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or titration apparatus)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of piperidine hydrochloride.

Caption: Workflow for Determining Equilibrium Solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of piperidine hydrochloride that is in excess of its expected solubility and place it into a vial.

-

Pipette a precise volume of the organic solvent into the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying piperidine hydrochloride after appropriate derivatization or by using a suitable low-wavelength UV detector.

-

Construct a calibration curve using standard solutions of known piperidine hydrochloride concentrations.

-

Determine the concentration of piperidine hydrochloride in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of piperidine hydrochloride in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Predictive Models for Solubility Estimation

In the absence of experimental data, computational models can provide an estimation of solubility.

-

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a compound with its physicochemical properties, including solubility.[8] While a specific QSAR model for piperidine hydrochloride in various organic solvents may not be readily available, generalized models for organic salts can offer approximate values.

-

Hansen Solubility Parameters (HSP): HSP theory is based on the principle that "like dissolves like" and uses three parameters (dispersion, polar, and hydrogen bonding) to characterize both the solute and the solvent.[9][10] If the HSP values for piperidine hydrochloride and a range of solvents are known or can be calculated, the relative solubility can be predicted.

It is important to note that these predictive models provide estimations and should be used as a guide for solvent selection, with experimental verification being essential for accurate results.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of piperidine hydrochloride in organic solvents, addressing both the theoretical principles and practical experimental determination. While a complete quantitative dataset is not yet available in the literature, the qualitative profile and the detailed experimental protocol provided herein empower researchers to make informed decisions regarding solvent selection and to precisely determine solubility for their specific applications. A thorough understanding and accurate measurement of solubility are critical for the successful application of piperidine hydrochloride in synthetic chemistry and pharmaceutical development.

References

- 1. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 2. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 4. Piperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Piperidine Hydrochloride

This guide provides a comprehensive overview of the essential physical and chemical properties of piperidine hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this widely used compound, offering not just data, but also the scientific context and practical methodologies for its analysis and handling.

Introduction: The Significance of Piperidine Hydrochloride

Piperidine hydrochloride is the salt form of the heterocyclic amine piperidine.[1][2] This crystalline solid is a crucial intermediate and building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[3][4] Its applications span a range of therapeutic areas, including antipsychotics, anesthetics, and vasodilators. Notably, it is a key component in the synthesis of drugs such as the anti-Parkinsonian agent biperiden, the antidepressant clocapramine hydrochloride, and the muscle relaxant tolperisone.[3] The hydrochloride salt form enhances the stability and solubility of piperidine, making it a more convenient and manageable reagent in various chemical transformations.[2]

Molecular Structure and Identification

The chemical structure of piperidine hydrochloride consists of a piperidinium cation and a chloride anion. The piperidinium cation is a six-membered heterocyclic ring containing a nitrogen atom, which is protonated.

Molecular Formula: C₅H₁₁N·HCl[5][6]

Molecular Weight: 121.61 g/mol [1][5][6]

Synonyms: Piperidinium chloride, Hexahydropyridine hydrochloride[1][7]

Physical Properties

Piperidine hydrochloride is a white to almost white crystalline powder.[8] A key characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[5][9] Therefore, it should be stored in a cool, dry place under an inert atmosphere.

| Property | Value | Source(s) |

| Melting Point | 245-248 °C | [5][6][9] |

| Boiling Point | 347.05 °C (decomposes) | [9] |

| Solubility in Water | >1500 g/L (soluble) | [3][9] |

| pH | 6-8 (111 g/L in H₂O at 20°C) | [3][9] |

| Vapor Pressure | 63.6 mm Hg (at 37.8 °C) | [9][10] |

| Density | 1.12 g/cm³ | [9] |

Chemical Properties and Reactivity

Acidity (pKa)

The pKa of the piperidinium ion is approximately 11.12, indicating that piperidine is a weak base.[11] The hydrochloride salt is acidic in aqueous solution due to the presence of the protonated nitrogen.

Stability and Reactivity

Piperidine hydrochloride is stable under recommended storage conditions.[6][10][12] It is incompatible with strong oxidizing agents and mineral acids.[6][12] When heated to decomposition, it may emit toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[6][7][12]

The reactivity of piperidine hydrochloride is primarily centered around the piperidinium ion. It can be deprotonated by a stronger base to yield free piperidine, which is a versatile secondary amine used in a variety of organic reactions, including:

-

Mannich reactions [3]

-

Asymmetric hydrogenation of quinolines [3]

-

Chemoselective reductive amination of carbonyl compounds [3]

The synthesis of piperidine hydrochloride can be achieved through various methods, including the reaction of piperidine with hydrochloric acid.[2] Another synthetic route involves the reaction of N-phenylpiperidine with sodium nitrite and hydrochloric acid, followed by hydrolysis.[13]

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of piperidine hydrochloride.

Infrared (IR) Spectroscopy

The IR spectrum of piperidine hydrochloride exhibits characteristic absorption bands. A broad band is typically observed in the region of 2500-3000 cm⁻¹, which is indicative of the N-H stretching vibration of the secondary ammonium salt. The C-H stretching vibrations of the methylene groups in the ring appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of piperidine hydrochloride in a suitable deuterated solvent (e.g., D₂O or CDCl₃) will show distinct signals for the protons on the piperidinium ring. The protons on the carbons adjacent to the nitrogen (α-protons) are typically deshielded and appear at a lower field compared to the protons on the other carbons (β- and γ-protons).

¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the three different carbon environments in the piperidinium ring (α, β, and γ carbons).

Experimental Protocols for Characterization

Determination of Melting Point

Objective: To determine the melting point range of a piperidine hydrochloride sample as an indicator of purity.

Methodology:

-

Ensure the piperidine hydrochloride sample is completely dry, as moisture can depress the melting point.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Purity Assessment by Titration

Objective: To determine the purity of piperidine hydrochloride by non-aqueous titration.

Methodology:

-

Accurately weigh approximately 100 mg of piperidine hydrochloride and dissolve it in 20 mL of glacial acetic acid.

-

Add a few drops of a suitable indicator (e.g., crystal violet).

-

Titrate the solution with a standardized 0.1 M solution of perchloric acid in glacial acetic acid.

-

The endpoint is indicated by a color change from violet to blue-green.

-

Calculate the purity based on the volume of titrant used.

Caption: Workflow for Purity Assessment by Titration.

Safety and Handling

Piperidine hydrochloride is toxic if swallowed.[6][7][12][14] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][7][10] In case of accidental ingestion, seek immediate medical attention.[6][7][10]

Conclusion

Piperidine hydrochloride is a fundamentally important compound in organic synthesis and pharmaceutical development. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its safe and effective use in research and manufacturing. The provided protocols offer a starting point for the quality control and characterization of this versatile chemical.

References

- 1. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynce.com [biosynce.com]

- 3. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 4. Piperidine hydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 5. store.p212121.com [store.p212121.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

The Significance of Solid-State Structure in Pharmaceutical Science

An In-Depth Technical Guide to the Crystal Structure Analysis of Piperidine Hydrochloride

This guide provides a comprehensive technical overview of the crystal structure of piperidine hydrochloride (C₅H₁₁N·HCl), a fundamental salt of the ubiquitous piperidine heterocycle. The piperidine ring is a cornerstone structural motif in a vast array of pharmaceuticals and natural alkaloids, making a thorough understanding of its solid-state behavior critical for drug development, materials science, and fundamental chemistry.[1][2] This document delves into the molecular geometry, supramolecular architecture, and the experimental workflow required to elucidate its three-dimensional structure with atomic precision.

The crystalline form of an active pharmaceutical ingredient (API) directly influences its key physicochemical properties, including solubility, stability, dissolution rate, and bioavailability. For a simple salt like piperidine hydrochloride, which serves as a common precursor or counter-ion in drug formulation, a detailed analysis of its crystal structure provides invaluable insights.[3] It allows researchers to understand the foundational intermolecular interactions, particularly hydrogen bonding, that govern crystal packing. This knowledge is crucial for predicting and controlling polymorphism, designing stable formulations, and ensuring consistent product quality.

The Crystal Structure of Piperidine Hydrochloride: A Molecular Perspective

The solid-state structure of piperidine hydrochloride is characterized by the interplay between the protonated piperidinium cation and the chloride anion. The key structural features are dictated by the conformation of the six-membered ring and the extensive network of hydrogen bonds that define the crystal lattice.

Conformational Analysis of the Piperidinium Cation

In its crystalline form, the protonated piperidine ring predominantly adopts a stable chair conformation .[4][5] This is the lowest energy conformation for a cyclohexane-type ring, minimizing both angular and torsional strain. The nitrogen atom is protonated, forming a piperidinium cation (C₅H₁₂N⁺), which acts as a hydrogen bond donor.

The Supramolecular Assembly: A Hydrogen-Bonded Network

The defining feature of the piperidine hydrochloride crystal structure is the robust hydrogen bonding between the piperidinium cation and the chloride anion.[3][6] The primary interaction is a strong, charge-assisted hydrogen bond of the type N⁺-H···Cl⁻ .[4][7] Each chloride anion typically acts as an acceptor for hydrogen bonds from multiple surrounding piperidinium cations, creating a highly stable, three-dimensional network that holds the crystal lattice together. These directed, strong interactions are fundamental to the crystal's overall stability and physical properties.[3]

Crystallographic Parameters

While multiple polymorphs or solvates may exist, a representative set of crystallographic data for a simple piperidinium salt provides a baseline for understanding its structure. The specific parameters for piperidine hydrochloride can be retrieved from the Cambridge Structural Database (CSD).[4][8] For illustrative purposes, the table below summarizes typical parameters one would determine.

| Crystallographic Parameter | Description | Typical Value/Information |

| Chemical Formula | The elemental composition of the asymmetric unit. | C₅H₁₂ClN[9][10] |

| Molecular Weight | The mass of one mole of the substance. | 121.61 g/mol [9][11] |

| Crystal System | The basic geometric framework of the crystal. | e.g., Orthorhombic, Monoclinic |

| Space Group | The symmetry operations that describe the crystal. | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = X Å, b = Y Å, c = Z Å; α, β, γ = 90° or other |

| Z | The number of formula units in the unit cell. | e.g., 4 |

| Hydrogen Bonding | Key donor-acceptor distances and angles. | N-H···Cl distance ~3.1-3.3 Å |

Note: Exact values for the crystal system, space group, and unit cell dimensions must be obtained from experimental determination and can be found in dedicated crystallographic databases like the CCDC.[8]

Experimental Workflow for Crystal Structure Determination

The elucidation of the piperidine hydrochloride crystal structure is achieved through single-crystal X-ray diffraction (SCXRD), the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[12][13] The workflow involves several critical stages, from sample preparation to final data analysis.

Detailed Experimental Protocol

Objective: To grow high-quality single crystals of piperidine hydrochloride and determine its atomic structure using SCXRD.

Materials:

-

Piperidine hydrochloride (CAS: 6091-44-7)[14]

-

High-purity solvent (e.g., Ethanol, Methanol, or a mixture like Ethanol/Diethyl Ether)[14]

-

Small, clean crystallization vials (e.g., 1-2 mL)

-

Microscope with polarizing filters

-

Single-crystal X-ray diffractometer with a cryostream

Methodology:

Step 1: Single Crystal Growth (Self-Validating Protocol)

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of piperidine hydrochloride in a suitable solvent at a slightly elevated temperature (e.g., 40°C). The choice of solvent is critical and may require screening. A common method involves dissolving the salt in ethanol and adding a less polar co-solvent like diethyl ether until slight turbidity is observed.[14]

-

Slow Evaporation/Cooling:

-

Slow Evaporation: Loosely cap the vial to allow for very slow evaporation of the solvent over several days at room temperature. The goal is to allow molecules to deposit onto a growing crystal lattice in an ordered fashion.

-

Slow Cooling: Alternatively, if using elevated temperatures, allow the solution to cool to room temperature very slowly (e.g., over 24 hours) and then transfer to a refrigerated environment (4°C).

-

-

Crystal Validation: Once crystals have formed, examine them under a polarizing microscope. High-quality single crystals should be transparent, have well-defined faces, and exhibit uniform extinction under cross-polarized light. The absence of cracks or polycrystalline growths is essential for a successful diffraction experiment.[15] This step validates the suitability of the sample for analysis.

Step 2: Data Collection using SCXRD

-

Crystal Mounting: Carefully select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a cryo-loop and cryo-protectant oil.

-

Cryo-cooling: Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This is a critical step that minimizes atomic thermal motion, leading to higher resolution data and reduced radiation damage.[16]

-

Diffractometer Setup: Center the crystal in the X-ray beam (e.g., Mo Kα or Cu Kα radiation).[1]

-

Data Acquisition: Perform the diffraction experiment by rotating the crystal in the X-ray beam and collecting a series of diffraction images on an area detector.[15][16] The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

Step 3: Structure Solution and Refinement

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections (e.g., for polarization and absorption). This yields a file containing the reflection indices (h,k,l) and their corresponding intensities.

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. For small molecules like piperidine hydrochloride, direct methods are typically successful.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, accurate crystal structure.[17]

Visualizing the Process and Structure

Diagrams are essential for conceptualizing both the experimental process and the resulting molecular structure.

Experimental Workflow

The following diagram outlines the logical flow of the single-crystal X-ray diffraction experiment.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Hydrogen Bonding Schematic

This diagram illustrates the fundamental intermolecular interaction that defines the crystal structure of piperidine hydrochloride.

Caption: N-H···Cl hydrogen bond in piperidine hydrochloride.

Conclusion

The crystal structure of piperidine hydrochloride is a classic example of a salt held together by a robust network of charge-assisted hydrogen bonds. Its piperidinium cation adopts a stable chair conformation, and its solid-state architecture is governed by the N⁺-H···Cl⁻ interaction. The determination of this structure via single-crystal X-ray diffraction is a routine yet powerful procedure that provides fundamental data for pharmaceutical development and materials engineering. The detailed workflow presented herein serves as a practical guide for researchers, emphasizing the causality behind each experimental step to ensure the generation of high-quality, reliable structural data.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. japtronline.com [japtronline.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. mdpi.com [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Piperidine hydrochloride [webbook.nist.gov]

- 11. echemi.com [echemi.com]

- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 14. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 15. indianchemicalsociety.com [indianchemicalsociety.com]

- 16. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermochemical Properties of Hexahydropyridine Hydrochloride

Introduction: The Significance of Hexahydropyridine Hydrochloride in Drug Development

Hexahydropyridine, commonly known as piperidine, is a fundamental heterocyclic amine that forms the structural backbone of numerous pharmaceuticals and alkaloids. Its hydrochloride salt, this compound (also known as piperidinium chloride), is a prevalent form used in drug development and synthesis due to its enhanced stability and solubility in aqueous media. A thorough understanding of the thermochemical properties of this salt is paramount for researchers and drug development professionals. This data informs critical aspects of the pharmaceutical pipeline, including reaction calorimetry for process safety, determination of shelf-life and storage conditions, and the development of stable dosage forms.

This technical guide provides a comprehensive overview of the thermochemical landscape of this compound. Due to the scarcity of publicly available experimental thermochemical data for the hydrochloride salt, this guide will first establish a baseline by presenting the well-documented thermochemical properties of the parent compound, piperidine. Subsequently, it will delve into the theoretical implications of hydrochloride formation on these properties and provide detailed, field-proven experimental protocols for the determination of key thermochemical parameters—enthalpy of formation, heat capacity, and entropy—for this compound. This approach equips researchers with both the foundational knowledge and the practical methodologies required for a comprehensive thermochemical characterization.

Theoretical Framework: Understanding Key Thermochemical Parameters

The thermochemical behavior of a compound is governed by several key thermodynamic quantities. For this compound, the most critical parameters are:

-

Standard Enthalpy of Formation (ΔHf°) : This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A negative value indicates an exothermic formation process and a more stable compound. For this compound, this value is crucial for calculating the heat of reaction for its synthesis and subsequent chemical transformations.

-

Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of a substance by a specific amount. In pharmaceutical development, heat capacity data is essential for designing safe and efficient heating and cooling protocols during manufacturing and for understanding the thermal behavior of the final drug product.

-

Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or randomness of a system. The standard molar entropy is the entropy content of one mole of a substance under standard state conditions. It is a fundamental thermodynamic property used in conjunction with enthalpy to predict the spontaneity of chemical processes.

The formation of the hydrochloride salt from the free base, piperidine, is an acid-base neutralization reaction:

C₅H₁₁N (l) + HCl (g) → C₅H₁₂ClN (s)

This reaction is expected to be exothermic, resulting in a more negative enthalpy of formation for the hydrochloride salt compared to the free base. The ionic nature of the salt introduces strong electrostatic interactions, leading to a more ordered crystalline lattice and consequently, a lower entropy compared to the liquid free base.

Thermochemical Data for Piperidine (Hexahydropyridine)

As a baseline, the experimentally determined thermochemical data for piperidine are presented below. These values are essential for comparative analysis and for estimating the properties of the hydrochloride salt.

| Property | Value | Units | Source |

| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | -89.5 ± 0.7 | kJ/mol | NIST Chemistry WebBook[1] |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -49.8 ± 0.8 | kJ/mol | NIST Chemistry WebBook[1] |

| Standard Molar Entropy (liquid, 298.15 K) | 203.8 ± 0.4 | J/mol·K | NIST Chemistry WebBook[1] |

| Molar Heat Capacity (liquid, 298.15 K) | 179.86 | J/mol·K | NIST Chemistry WebBook[2] |

| Enthalpy of Combustion (liquid, 298.15 K) | -3453.2 | kJ/mol | PubChem[2] |

Experimental Determination of Thermochemical Properties for this compound

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key thermochemical properties of this compound. These protocols are designed to ensure scientific integrity and produce reliable, reproducible data.

Determination of the Standard Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of this compound can be determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

Causality Behind Experimental Choices: A constant-volume bomb calorimeter is the instrument of choice for combustion calorimetry as it ensures that the heat released is directly related to the change in internal energy (ΔU) of the reaction.[3] Benzoic acid is used as a standard for calibration due to its high purity and well-established heat of combustion. The use of excess oxygen ensures complete combustion of the sample.

Self-Validating System: The protocol includes a calibration step with a certified standard (benzoic acid) to determine the heat capacity of the calorimeter. This calibration is crucial for the accurate determination of the heat released during the sample combustion. The final calculation of the enthalpy of formation involves a thermochemical cycle, which is a self-consistent method based on Hess's Law.

Experimental Protocol:

-

Calibration of the Calorimeter:

-

Accurately weigh approximately 1 g of certified benzoic acid and press it into a pellet.

-

Place the pellet in the sample cup of the bomb calorimeter.

-

Attach a known length of ignition wire, ensuring it is in contact with the pellet.

-

Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.

-

Pressurize the bomb with pure oxygen to approximately 30 atm.

-

Immerse the bomb in a known mass of water in the calorimeter jacket.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample and record the temperature change until a stable final temperature is reached.

-

Calculate the heat capacity of the calorimeter (Ccal) using the known heat of combustion of benzoic acid.

-

-

Combustion of this compound:

-

Accurately weigh approximately 0.5-0.8 g of dry this compound.

-

Follow the same procedure as for the benzoic acid calibration (steps 2-8).

-

After combustion, carefully collect the contents of the bomb and analyze for the formation of nitric acid (from any residual nitrogen) and unreacted carbon. Corrections will be applied for these side reactions.

-

-

Data Analysis:

-

Calculate the heat released during the combustion of the sample (qrxn) using the formula: qrxn = -Ccal * ΔT.

-

Determine the molar enthalpy of combustion (ΔHc°) by dividing qrxn by the number of moles of the sample.

-

Calculate the standard enthalpy of formation (ΔHf°) of this compound using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

-

Logical Relationship Diagram:

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Determination of Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for identifying phase transitions such as melting and solid-solid transitions.

Causality Behind Experimental Choices: A heat-cool-heat cycle is employed to erase the thermal history of the sample, ensuring that the measured transitions are intrinsic to the material. The use of a controlled heating rate allows for the accurate determination of transition temperatures and enthalpies. An inert atmosphere (nitrogen) is used to prevent oxidative degradation of the sample.

Self-Validating System: The instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, zinc). The baseline is established by running an empty pan, and this is subtracted from the sample thermogram to ensure that the measured heat flow is solely due to the sample.

Experimental Protocol:

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of finely ground this compound into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile decomposition products.

-

-

DSC Analysis:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with a constant flow of dry nitrogen (e.g., 50 mL/min).

-

Equilibrate the sample at a low temperature (e.g., 25°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected melting or decomposition point.

-

Cool the sample at a controlled rate back to the starting temperature.

-

Reheat the sample under the same conditions as the first heating scan.

-

-

Data Analysis:

-

From the second heating curve, determine the glass transition temperature (Tg), melting point (Tm), and the enthalpy of fusion (ΔHfus).

-

Calculate the heat capacity (Cp) from the heat flow data in a region with no thermal events.

-

Experimental Workflow Diagram:

Caption: Step-by-step workflow for DSC analysis.

Thermal Stability and Decomposition Profile by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to determine its thermal stability and decomposition pathway.

Causality Behind Experimental Choices: Heating the sample in an inert atmosphere (nitrogen) allows for the study of its intrinsic thermal decomposition without the interference of oxidative processes. A controlled heating rate ensures reproducible decomposition profiles.

Self-Validating System: The TGA instrument's balance is calibrated using certified weights, and the temperature is calibrated using materials with known Curie points. This ensures the accuracy of the mass and temperature measurements.

Experimental Protocol:

-

Instrument Calibration:

-

Calibrate the TGA balance with certified weights.

-

Calibrate the temperature using appropriate standards.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

-

TGA Analysis:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a constant flow of dry nitrogen (e.g., 50 mL/min).

-

Heat the sample from ambient temperature to a temperature where complete decomposition is observed (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Analyze the resulting TGA curve (mass vs. temperature) to identify the onset temperature of decomposition and the temperature ranges of different decomposition steps.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

-

Experimental Workflow Diagram:

References

- 1. Piperidine [webbook.nist.gov]

- 2. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]

An In-depth Technical Guide to the Acidity and Basicity of Piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperidine hydrochloride, the salt of the heterocyclic amine piperidine, is a crucial structural motif in numerous pharmaceuticals. Its utility in drug development is intrinsically linked to its physicochemical properties, particularly its behavior as an acid or a base in aqueous environments. This guide elucidates the acid-base chemistry of piperidine hydrochloride, focusing on the central role of the piperidinium ion. A solution of piperidine hydrochloride is acidic due to the dissociation of the piperidinium cation, which acts as a weak acid. The extent of this acidity is quantified by its pKa value, which is approximately 11.2. This guide provides a robust theoretical framework for understanding this equilibrium, a detailed experimental protocol for its determination via potentiometric titration, and discusses the profound implications of this pKa value on drug solubility, membrane permeability, and receptor-ligand interactions.

Introduction: The Duality of a Pharmaceutical Staple

Piperidine is a saturated six-membered heterocycle that is a ubiquitous scaffold in medicinal chemistry, found in drugs ranging from antipsychotics like haloperidol to opioids like fentanyl.[1] For practical handling, formulation, and improved solubility, piperidine and its derivatives are frequently prepared and used as their hydrochloride salts.[2] A fundamental question for any drug development professional is whether a solution of such a salt is acidic or basic.

Piperidine hydrochloride (C₅H₁₁N·HCl) dissolves in water to yield the piperidinium cation (C₅H₁₁NH⁺) and the chloride anion (Cl⁻).[3] The chloride ion is the conjugate base of a strong acid (HCl) and is thus a negligible base. The core of the compound's acid-base character, therefore, lies entirely with the piperidinium ion, which is the conjugate acid of the weak base piperidine.[4] This guide will demonstrate that the piperidinium ion behaves as a weak acid in solution, making an aqueous solution of piperidine hydrochloride acidic. We will explore the theoretical underpinnings of this phenomenon, provide a field-proven method for its quantification, and discuss its critical impact on pharmaceutical sciences.

Theoretical Framework: The Piperidinium/Piperidine Conjugate Acid-Base Pair

The acidity of a piperidine hydrochloride solution is governed by the equilibrium of its cationic component, the piperidinium ion.

The Acid-Base Equilibrium

In an aqueous solution, the piperidinium ion can donate a proton to water, establishing the following equilibrium:

C₅H₁₁NH⁺ (aq) + H₂O (l) ⇌ C₅H₁₁N (aq) + H₃O⁺ (aq) (Piperidinium ion + Water ⇌ Piperidine + Hydronium ion)

This equilibrium shows the piperidinium ion acting as a Brønsted-Lowry acid by donating a proton. The presence of hydronium ions (H₃O⁺) as a product confirms that a solution of piperidine hydrochloride is acidic.

The strength of this acid is defined by the acid dissociation constant, Ka:

Ka = [C₅H₁₁N][H₃O⁺] / [C₅H₁₁NH⁺]

For convenience, this is typically expressed in logarithmic terms as the pKa:

pKa = -log(Ka)

The pKa of the piperidinium ion is a critical parameter, with a widely accepted value of approximately 11.2 at 25 °C.[5]

Interpreting the pKa of the Piperidinium Ion

The pKa value is the pH at which the concentrations of the acidic form (piperidinium ion, C₅H₁₁NH⁺) and the basic form (piperidine, C₅H₁₁N) are equal.[6][7] This relationship is described by the Henderson-Hasselbalch equation:[8][9][10]

pH = pKa + log ( [Piperidine] / [Piperidinium Ion] )

The implications of the pKa value of ~11.2 are significant:

-

At a pH below 11.2 , the solution is more acidic than the pKa, and the equilibrium shifts to the left. The protonated, cationic piperidinium form is the dominant species.

-

At a pH above 11.2 , the solution is more basic than the pKa, and the equilibrium shifts to the right. The deprotonated, neutral piperidine form is the dominant species.

-

At a pH equal to 11.2 , the concentrations of the piperidinium ion and piperidine are equal.

This pH-dependent equilibrium is visually represented in the following diagram.

Experimental Determination of pKa: Potentiometric Titration

The most reliable and common method for determining the pKa of an amine salt is potentiometric titration.[11][12] This technique involves titrating a solution of the acidic species (piperidine hydrochloride) with a strong base (e.g., NaOH) while monitoring the solution's pH.

Principle of the Method

As the strong base is added, it neutralizes the piperidinium ion, converting it to piperidine. The pH of the solution changes slowly in the initial "buffer region" and then rapidly at the equivalence point, where all the piperidinium has been neutralized. The pKa is determined from the titration curve as the pH at the half-equivalence point, the point at which exactly half of the piperidinium ion has been converted to piperidine.[12] At this specific point, [Piperidinium Ion] = [Piperidine], and according to the Henderson-Hasselbalch equation, pH = pKa.[7]

Experimental Protocol

Materials and Reagents:

-

Piperidine Hydrochloride (analytical grade)[13]

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Calibrated pH meter with a combination glass electrode[14]

-

Magnetic stirrer and stir bar

-

50 mL burette

-

Beakers and volumetric flasks

Procedure:

-

Solution Preparation: Accurately weigh approximately 121.6 mg of piperidine hydrochloride (equivalent to 1.0 mmol) and dissolve it in 50 mL of deionized water in a 100 mL beaker.[3][13]

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized 0.1 M NaOH solution over the beaker.

-

Initial Measurement: Record the initial pH of the piperidine hydrochloride solution.

-

Titration: Begin adding the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL) to accurately capture the steep inflection at the equivalence point.

-

Data Collection: Continue the titration well past the equivalence point until the pH begins to plateau again.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) and finding the peak, or the second derivative (Δ²pH/ΔV² vs. V) and finding the zero-crossing.[14]

-

Calculate the half-equivalence point (Veq/2).

-

The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.

-

Trustworthiness and Self-Validation

This protocol is self-validating. A successful titration will yield a distinct, sigmoidal curve with a clear inflection point.[12] The sharpness of this inflection is a direct indicator of the accuracy of the measurement. Proper calibration of the pH meter is paramount and serves as a primary control for the experiment's integrity. For compounds with poor water solubility, the protocol can be adapted by using a co-solvent system, such as a methanol-water mixture.[15]

Visualization of Experimental Workflow

Data Presentation

The key physicochemical properties of piperidine hydrochloride are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | piperidine;hydrochloride | [3] |

| Molecular Formula | C₅H₁₂ClN | [3] |

| Molecular Weight | 121.61 g/mol | [3][13] |

| Appearance | White crystalline powder | [2] |

| pKa (Piperidinium Ion) | ~11.2 | [5] |

| Solubility | Soluble in water and alcohol | [2] |

Implications in Research and Drug Development

Understanding the pKa of a piperidine-containing active pharmaceutical ingredient (API) is not merely an academic exercise; it is fundamental to predicting its behavior in biological systems.

-

Solubility and Formulation: The charged piperidinium form is significantly more water-soluble than the neutral piperidine base. The pKa dictates the pH required to maintain the compound in solution during formulation and storage.

-

Drug Absorption (pH-Partition Hypothesis): Most drugs cross biological membranes (like the gut wall) via passive diffusion in their neutral, more lipophilic form. For a piperidine derivative, this means the uncharged piperidine base is what gets absorbed. In the acidic environment of the stomach (pH 1.5-3.5), the compound will be almost exclusively in its protonated, charged piperidinium form (pH << pKa) and thus poorly absorbed. In the more alkaline environment of the small intestine (pH 6-7.4), while still predominantly protonated, a small but significant fraction will exist as the neutral base, allowing for absorption to occur.

-

Receptor Binding: The biological target of a drug (e.g., an enzyme or receptor) often has charged residues in its binding pocket. The protonation state of the piperidine nitrogen can be critical for forming key ionic interactions (salt bridges) that determine binding affinity and pharmacological activity. If the target requires a charged ligand, the drug will be most active at physiological pH (around 7.4), where the piperidinium form dominates.

Conclusion

Piperidine hydrochloride provides an acidic solution due to the proton-donating capability of the piperidinium ion, the conjugate acid of piperidine. This behavior is quantitatively defined by its pKa of approximately 11.2. This single value is a cornerstone for drug development, profoundly influencing critical parameters such as solubility, formulation strategy, absorption, and target binding affinity. The robust and reliable method of potentiometric titration allows for the precise experimental determination of this value, providing essential data for chemists and pharmaceutical scientists to rationally design and develop effective medicines.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Piperidinium | C5H12N+ | CID 637969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. webqc.org [webqc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 9. Khan Academy [khanacademy.org]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ピペリジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. enamine.net [enamine.net]

Conformational Analysis of the Piperidinium Ion: A Technical Guide for Drug Discovery and Molecular Design

Abstract

The piperidinium ion, the protonated form of piperidine, is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active molecules. Its conformational landscape, largely dominated by the chair form, dictates the spatial arrangement of substituents and, consequently, its interaction with biological targets. A thorough understanding and precise control of the piperidinium ion's conformation are therefore paramount for rational drug design and development. This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of the piperidinium ion, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its conformational preferences and provide detailed, field-proven protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling.

Introduction: The Significance of Piperidinium Conformation in Molecular Recognition

The six-membered saturated heterocycle of the piperidinium ion predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. This chair form can exist in two rapidly interconverting "chair-flip" conformers. The orientation of substituents on the ring, either axial or equatorial, can profoundly influence the molecule's steric profile, dipole moment, and hydrogen bonding capabilities. These factors are critical in determining the binding affinity and selectivity of a ligand for its biological target, such as a protein receptor or enzyme active site.